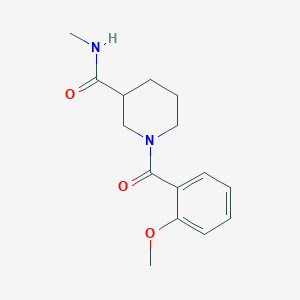![molecular formula C23H35N3O2 B7562586 N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)
N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide, also known as BPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential medicinal applications. BPAM belongs to the class of piperidine derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide acts as an antagonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. By blocking the mu-opioid receptor, N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide can reduce the effects of opioids and potentially help individuals overcome addiction. N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide has also been shown to have anxiolytic and antidepressant effects, possibly through its interaction with other neurotransmitter systems.
Biochemical and Physiological Effects:
N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide has several advantages for use in lab experiments. It has high potency and selectivity for the mu-opioid receptor, making it a useful tool for studying opioid receptor function. However, N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide has limitations as well. It has poor solubility in water, making it difficult to work with in aqueous solutions. Additionally, N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide. One area of research is the development of more potent and selective derivatives of N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide. Another area of research is the investigation of N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, more research is needed to fully understand the long-term effects of N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide and its potential for use in the treatment of addiction and other disorders.
Synthesis Methods
The synthesis of N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide involves the reaction of N-methylpiperidin-4-amine with benzyl 2-bromoacetate in the presence of a palladium catalyst. The product obtained is then reacted with N-methylacetamide to yield N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide. The synthesis of N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide has been extensively studied for its potential use in the treatment of various disorders. It has been shown to have significant activity against opioid receptors, making it a potential candidate for the treatment of opioid addiction. N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide has also been studied for its potential use in the treatment of depression, anxiety, and chronic pain.
properties
IUPAC Name |
N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c1-18(23(28)26-15-11-22(12-16-26)24(3)19(2)27)25-13-9-21(10-14-25)17-20-7-5-4-6-8-20/h4-8,18,21-22H,9-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECCTSIRJGMZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(C)C(=O)C)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7562515.png)


![Pyrrolidin-1-yl-[3-(2,4,5-trifluorophenyl)sulfonyl-1,3-thiazolidin-4-yl]methanone](/img/structure/B7562532.png)

![2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]-N'-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetohydrazide](/img/structure/B7562551.png)
![1,3-dimethyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7562552.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7562573.png)
![2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B7562574.png)
![1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one](/img/structure/B7562582.png)
